CVT-10216

Vue d'ensemble

Description

CVT-10216 est un inhibiteur réversible et hautement sélectif de l'aldéhyde déshydrogénase-2 (ALDH-2). Ce composé a montré un potentiel significatif dans la réduction de la consommation excessive d'alcool et a démontré des effets anxiolytiques dans des études précliniques . Il inhibe également l'aldéhyde déshydrogénase-1 (ALDH-1) mais avec une puissance moindre .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de CVT-10216 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure de base : Ceci implique la construction du système cyclique benzopyran, qui est central dans la molécule.

Fonctionnalisation : Introduction de groupes fonctionnels tels que les groupes sulfonamide et acide carboxylique.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.

Méthodes de Production Industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie à flux continu pourraient être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

Types de Réactions

CVT-10216 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une voie réactionnelle principale.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les cycles aromatiques.

Réactifs et Conditions Communes

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs d'halogénation ou de nitration peuvent être utilisés pour les réactions de substitution sur les cycles aromatiques.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la Recherche Scientifique

Chimie

En chimie, this compound est utilisé comme composé outil pour étudier l'inhibition des enzymes aldéhyde déshydrogénase. Ses propriétés d'inhibition sélective en font un outil précieux pour comprendre la cinétique et les mécanismes enzymatiques.

Biologie

Biologiquement, this compound est significatif dans l'étude des voies métaboliques impliquant l'aldéhyde déshydrogénase. Il aide à élucider le rôle de ces enzymes dans divers processus physiologiques et pathologiques.

Médecine

En médecine, this compound a des applications thérapeutiques potentielles dans le traitement des troubles liés à la consommation d'alcool et de l'anxiété. Sa capacité à réduire la consommation d'alcool et à exposer des effets anxiolytiques a été démontrée sur des modèles animaux .

Industrie

Dans le secteur industriel, this compound pourrait être utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les enzymes aldéhyde déshydrogénase. Ses propriétés d'inhibition sélective en font un candidat pour les programmes de développement de médicaments.

Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement l'aldéhyde déshydrogénase-2 (ALDH-2). Cette inhibition empêche l'oxydation des aldéhydes en acides carboxyliques, entraînant l'accumulation d'aldéhydes. Le composé inhibe également l'aldéhyde déshydrogénase-1 (ALDH-1) mais avec une puissance moindre . Les cibles moléculaires et les voies impliquées comprennent la modulation des niveaux de neurotransmetteurs, ce qui contribue à ses effets anxiolytiques.

Applications De Recherche Scientifique

Therapeutic Applications

-

Alcohol Use Disorders

- Reduction of Drinking Behavior : Studies have shown that CVT-10216 significantly reduces drinking behavior in rodent models. In experiments involving Fawn Hooded rats, the compound inhibited alcohol intake during two-bottle choice tests and reduced deprivation-induced drinking .

- Prevention of Relapse : this compound has demonstrated efficacy in preventing relapse to alcohol consumption after periods of abstinence. It effectively suppresses cravings and reduces binge drinking tendencies by modulating dopamine release in the nucleus accumbens .

-

Neuroprotective Effects

- Protection Against Methamphetamine-Induced Hyperlocomotion : Research indicates that this compound may also have applications beyond alcohol use disorders. In studies involving methamphetamine administration in rats, the compound was shown to downregulate dopamine levels and protect against hyperlocomotion induced by methamphetamine exposure . This suggests broader neuroprotective potential that could be explored further.

-

Potential Cardiovascular Benefits

- Cardioprotection : Preliminary studies suggest that this compound may have cardioprotective effects when applied in scenarios involving ischemia-reperfusion injury. The compound was found to abolish ethanol-mediated increases in ALDH2 activity, potentially mitigating cardiac damage during such events .

Study 1: Alcohol Consumption in Rodent Models

A comprehensive study evaluated the effects of this compound on heavy drinking rats using various paradigms such as operant self-administration and cue-induced reinstatement. The results indicated that treatment with this compound significantly decreased alcohol intake and prevented relapse behaviors even when alcohol was not available, underscoring its potential as a therapeutic agent for alcohol dependence .

Study 2: Neurochemical Changes Induced by this compound

In a study utilizing brain microdialysis techniques, researchers found that administration of this compound led to significant changes in dopamine and serotonin levels in the brains of rats exposed to methamphetamine. The compound effectively reduced dopamine levels that were elevated due to methamphetamine exposure, indicating its potential utility in treating stimulant addiction as well .

Data Summary

Mécanisme D'action

CVT-10216 exerts its effects by selectively inhibiting aldehyde dehydrogenase-2 (ALDH-2). This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes. The compound also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency . The molecular targets and pathways involved include the modulation of neurotransmitter levels, which contributes to its anxiolytic effects.

Comparaison Avec Des Composés Similaires

Composés Similaires

Disulfirame : Un autre inhibiteur de l'aldéhyde déshydrogénase utilisé dans le traitement de la dépendance à l'alcool.

Daidzine : Un composé naturel qui inhibe l'aldéhyde déshydrogénase et réduit la consommation d'alcool.

Cyanamide : Un inhibiteur de l'aldéhyde déshydrogénase utilisé dans le traitement de la dépendance à l'alcool.

Unicité

CVT-10216 est unique en raison de sa haute sélectivité et de son inhibition réversible de l'ALDH-2. Contrairement au disulfirame, qui a un effet inhibiteur large sur plusieurs enzymes, this compound cible spécifiquement l'ALDH-2 avec des effets hors cible minimes . Cette sélectivité en fait un outil précieux pour la recherche et des applications thérapeutiques potentielles.

Activité Biologique

CVT-10216 is a selective reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a key enzyme involved in the metabolism of aldehydes, particularly acetaldehyde, which is a byproduct of alcohol metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of alcohol use disorders and certain cancer types. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

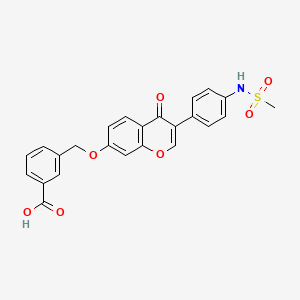

- Chemical Name : 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid

- Purity : ≥98%

- Selectivity : >40-fold selectivity for ALDH2 over other ALDH isoforms

- IC50 Values :

This compound functions primarily by inhibiting ALDH2, which leads to increased levels of acetaldehyde in the bloodstream after alcohol consumption. This mechanism has implications for reducing excessive drinking behaviors, as elevated acetaldehyde levels can produce aversive effects that discourage alcohol consumption .

1. Anxiolytic Effects

This compound has been shown to exhibit anxiolytic properties in various rodent models. It counteracts anxiety-related behaviors induced by different stressors, including:

- Endogenous anxiety-like behavior in naive Fawn-Hooded rats.

- Repeated alcohol withdrawal-induced anxiety.

- Restraint stress-induced anxiety.

- Drug-induced anxiety .

2. Impact on Alcohol Consumption

In studies involving heavy-drinking rat models, this compound significantly reduced alcohol intake during two-bottle choice tests and operant self-administration paradigms. The compound also inhibited cue-induced reinstatement of alcohol-seeking behavior, suggesting its potential as a therapeutic agent for managing alcohol dependence .

3. Effects on Melanocyte Regeneration

Research indicates that this compound delays melanocyte regeneration in zebrafish embryos, implying its role in developmental processes influenced by ALDH2 activity. This effect was particularly noted during conditions that typically promote melanocyte development from neural crest stem cells .

Case Studies and Experimental Data

Propriétés

IUPAC Name |

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOOFJZTRCPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005334-57-5 | |

| Record name | CVT-10216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-10216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.